5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially converting them to alcohols or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine would require further investigation.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structural features may allow it to interact with various molecular targets.
Industry
In industry, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. This compound could find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-3-(benzenesulfonyl)thiophene-2,4-diamine: Lacks the N2-(2,6-dimethylphenyl) group.
3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine: Lacks the benzoyl group.
5-benzoyl-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine: Lacks the benzenesulfonyl group.
Uniqueness
The uniqueness of 5-benzoyl-3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-10-9-11-17(2)21(16)27-25-24(32(29,30)19-14-7-4-8-15-19)20(26)23(31-25)22(28)18-12-5-3-6-13-18/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFDDQWDKGQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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